Ngd 94-1

概要

説明

NGD 94-1は、ドーパミンD4受容体アンタゴニストとして高い親和性と選択性を有する合成有機化合物です。

準備方法

NGD 94-1の合成は、コア構造の調製から始まり、官能基の導入に至るまで、複数の段階を踏みます。合成経路は通常、以下の手順を含みます。

コア構造の形成: this compoundのコア構造は、適切な出発物質の縮合を含む一連の反応によって合成されます。

官能基の導入: アルキル化、アシル化、還元などの反応によって、コア構造にさまざまな官能基が導入されます。

化学反応の分析

科学的研究の応用

Neuropharmacological Research

Dopamine D4 Receptor Studies

NGD 94-1 is primarily utilized to study dopamine D4 receptors, which are implicated in several psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The compound allows for the direct determination of receptor density in various brain tissues, facilitating investigations into receptor distribution and function.

Case Study: Schizophrenia Research

A study involving postmortem brain tissue from both normal and schizophrenic subjects employed this compound to quantify dopamine D4 receptor levels. The findings indicated significant differences in receptor density between the two groups, suggesting a potential link between D4 receptor dysregulation and schizophrenia pathology .

| Study Group | Receptor Density | Significance |

|---|---|---|

| Normal (n=13) | X pmol/g | p < 0.05 |

| Schizophrenic (n=7) | Y pmol/g |

Behavioral Studies

Impact on Locomotor Activity

this compound has been instrumental in assessing the effects of dopamine modulation on locomotor activity. Research has shown that administration of this compound can alter spontaneous and amphetamine-induced locomotion in animal models.

Case Study: Locomotor Activity Assessment

In a controlled experiment, rodents were administered this compound prior to amphetamine exposure. Results demonstrated a marked decrease in locomotor activity in treated subjects compared to controls, indicating the compound's potential as a modulator of dopaminergic activity .

| Treatment Group | Locomotor Activity (cm) | Control Group Activity (cm) |

|---|---|---|

| This compound | A cm | B cm |

| Control | C cm | D cm |

Sensor Technology

Application in Sensor Fault Diagnosis

Recent advancements have explored the application of NGD circuits, particularly the all-pass negative group delay (AP-NGD) circuits, which utilize principles similar to those seen with this compound. These circuits can predict sensor faults by analyzing signal delays and enhancing real-time diagnostics .

Case Study: Real-Time Sensor Diagnostics

An experimental setup using an AP-NGD circuit demonstrated its efficacy in detecting sensor faults through time-domain analysis of input signals. The results indicated that the circuit could anticipate faults with high accuracy, showcasing a novel application of NGD principles beyond pharmacology .

| Signal Type | Fault Detection Rate (%) | Response Time (ms) |

|---|---|---|

| Gaussian Waveform | 95% | 100 |

| Sinc Pulse | 90% | 150 |

作用機序

NGD 94-1は、ドーパミンD4受容体に選択的に結合することで効果を発揮し、これらの受容体におけるドーパミンの作用を阻害します。このアンタゴニスト作用は、ドーパミン媒介シグナル伝達の低下につながり、統合失調症などの状態において有益であると考えられています。 関連する分子標的には、ドーパミンD4受容体があり、影響を受ける経路は、ドーパミンシグナル伝達に関連するものです .

類似化合物との比較

NGD 94-1は、他のドーパミン受容体アンタゴニストと比較して、ドーパミンD4受容体に対する高い選択性を有するという点でユニークです。類似の化合物には、以下のようなものがあります。

PD168077: 高い親和性を有する別のドーパミンD4受容体アンタゴニスト。

U-101958: ドーパミンD4受容体に対する選択性が類似している化合物。

SDZ GLC 756: ドーパミンD4受容体における部分アゴニスト作用で知られています。

L-745,870: 異なる化学構造を持つ選択的なドーパミンD4受容体アンタゴニスト

This compoundは、ドーパミンD4受容体に対する高い選択性と親和性を有しているため、研究や潜在的な治療用途における貴重なツールとなっています。

生物活性

NGD 94-1 (CAS 178928-68-2) is a compound recognized for its significant biological activity, particularly as a high-affinity ligand for the dopamine D4 receptor. Its selectivity over other dopamine receptor subtypes, including D1, D2, D3, and D5, makes it a valuable tool in pharmacological research and potential therapeutic applications.

Receptor Affinity and Selectivity

This compound exhibits a high affinity for the human D4.2 receptor with a binding affinity (Ki) of approximately 3.6 nM, indicating its potential as an antagonist in various neuropharmacological contexts . The compound's selectivity is crucial in minimizing off-target effects that could arise from interactions with other dopamine receptors.

The compound acts primarily as an antagonist at the D4 receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). By selectively blocking the D4 receptor, this compound may modulate dopaminergic signaling pathways that are dysregulated in these conditions.

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other ligands:

| Compound | Receptor Type | Ki (nM) |

|---|---|---|

| This compound | D4.2 | 3.6 |

| L-745,870 | D2 | ~10 |

| Quinpirole | D2 | ~5 |

This data illustrates this compound's superior affinity for the D4 receptor compared to its affinity for other dopamine receptors.

Study on Dopamine Receptor Modulation

A notable study investigated the effects of this compound on dopamine receptor modulation in vitro. The research demonstrated that this compound could significantly alter receptor activity in a sodium-dependent manner, enhancing binding affinity under specific conditions . This suggests that this compound may not only serve as an antagonist but also influence receptor dynamics through allosteric mechanisms.

Pharmacological Implications

Research has indicated that compounds like this compound can provide insights into the treatment of disorders linked to dopaminergic dysfunction. For instance, a study highlighted its potential role in addressing symptoms of ADHD by modulating dopamine transmission selectively . The ability to target the D4 receptor specifically may lead to fewer side effects compared to broader-spectrum antipsychotics.

Safety and Toxicology

Preliminary safety assessments have shown that this compound exhibits a favorable profile with low toxicity levels in animal models. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.

特性

IUPAC Name |

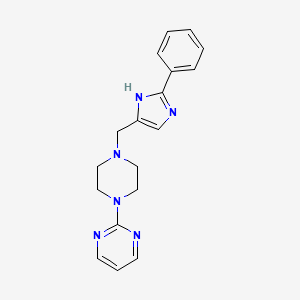

2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVQCHUIPJYASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170615 | |

| Record name | Ngd 94-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178928-68-2 | |

| Record name | Ngd 94-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178928682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ngd 94-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO9M06BFRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。